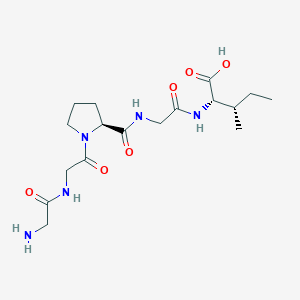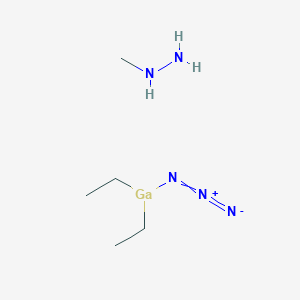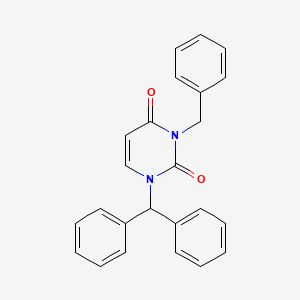
1-Benzhydryl-3-benzylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-3-benzylpyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with benzhydryl and benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-benzylpyrimidine-2,4-dione typically involves the condensation of benzhydryl chloride with benzylpyrimidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzhydryl-3-benzylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or benzyl positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones or alcohols, while reduction can produce fully saturated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Benzhydryl-3-benzylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
1-Benzhydryl-3-methylpyrimidine-2,4-dione: Similar structure but with a methyl group instead of a benzyl group.
1-Benzhydryl-3-phenylpyrimidine-2,4-dione: Contains a phenyl group instead of a benzyl group.
1-Benzhydryl-3-ethylpyrimidine-2,4-dione: Features an ethyl group instead of a benzyl group.
Uniqueness: 1-Benzhydryl-3-benzylpyrimidine-2,4-dione is unique due to the presence of both benzhydryl and benzyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug design and other applications.
Propriétés
Numéro CAS |
821795-56-6 |
|---|---|
Formule moléculaire |
C24H20N2O2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-benzhydryl-3-benzylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N2O2/c27-22-16-17-25(24(28)26(22)18-19-10-4-1-5-11-19)23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,23H,18H2 |
Clé InChI |
KLPCACAYLYUJJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)
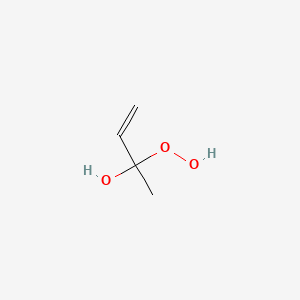
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)
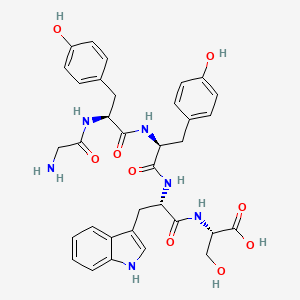
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)
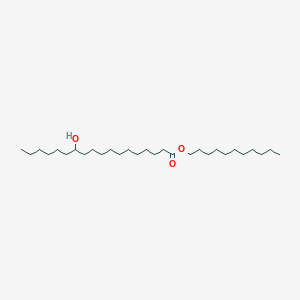
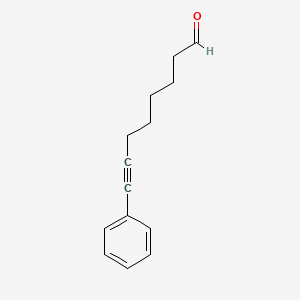

![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
